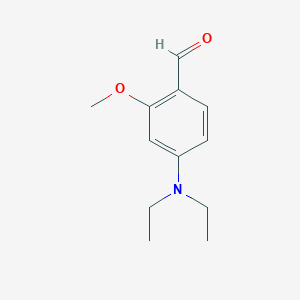

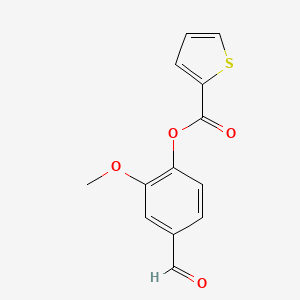

4-(Diethylamino)-2-methoxybenzaldehyde

Vue d'ensemble

Description

4-(Diethylamino)-2-methoxybenzaldehyde is a member of the class of benzaldehydes carrying a diethylamino substituent at position 4 . It is a tertiary amino compound and an aromatic amine . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde involves the reaction of (E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol with copper(II)acetate monohydrate in ethanol . The reactants are 4-(diethylamino)-2-hydroxybenzaldehyde, 3-iodo-4-methylaniline, and copper(II)acetatemonohydrate .Molecular Structure Analysis

The molecular formula of 4-(Diethylamino)-2-methoxybenzaldehyde is C11H15NO . The InChI is 1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3 . The Canonical SMILES is CCN(CC)C1=CC=C(C=C1)C=O .Physical And Chemical Properties Analysis

The molecular weight of 4-(Diethylamino)-2-methoxybenzaldehyde is 177.24 g/mol . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Organic Synthesis

4-(Diethylamino)-2-methoxybenzaldehyde: is utilized in organic synthesis as a precursor for the preparation of various complex molecules. Its reactivity as an aldehyde allows it to undergo condensation reactions forming Schiff bases, which are pivotal intermediates in synthesizing pharmaceuticals, dyes, and polymers .

Fluorescent Probes

Due to its structural similarity to rhodamine and coumarin derivatives, this compound can be modified to create fluorescent probes. These probes are valuable in bioimaging and diagnostics, providing insights into cellular processes and molecular interactions .

Optoelectronic Materials

The compound’s electronic properties make it suitable for use in optoelectronic devices. It can be incorporated into organic light-emitting diodes (OLEDs) and other display technologies, contributing to the development of materials with improved light-emitting efficiency .

Photodynamic Therapy

In medical research, derivatives of 4-(Diethylamino)-2-methoxybenzaldehyde are explored for their potential in photodynamic therapy (PDT). PDT uses light-activated compounds to target and destroy cancer cells, and this compound’s ability to absorb light makes it a candidate for such applications .

Sensory Applications

This compound can be used to develop sensors that detect metal ions or specific organic compounds. Its structural framework allows for the introduction of selective binding sites, making it a versatile tool in environmental monitoring and safety .

Molecular Switches

The compound’s structure is conducive to creating molecular switches. These switches can change their conformation in response to external stimuli such as light, pH, or electric fields, making them useful in molecular electronics and smart materials .

Nanotechnology

In nanotechnology, 4-(Diethylamino)-2-methoxybenzaldehyde can be used to functionalize nanoparticles, enhancing their properties for drug delivery, imaging, or as catalysts in chemical reactions .

Chemical Education

Lastly, this compound serves as an excellent educational tool in teaching organic chemistry concepts. Its reactions and transformations can demonstrate key principles and techniques used in synthetic chemistry, aiding in the practical understanding of the subject .

Safety and Hazards

4-(Diethylamino)-2-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds such as 4-(diethylamino)benzaldehyde have been reported to inhibit cytosolic (class 1) aldehyde dehydrogenase (aldh) . ALDH plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key process in the metabolism of many substances within the body .

Mode of Action

For instance, 4-(Diethylamino)benzaldehyde has been shown to inhibit ALDH, potentially overcoming resistance in certain cells characterized by high ALDH content .

Result of Action

If it acts similarly to 4-(diethylamino)benzaldehyde, it may inhibit aldh activity, potentially affecting the metabolism of aldehydes and influencing cellular processes .

Propriétés

IUPAC Name |

4-(diethylamino)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBDMJZBYSCLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354742 | |

| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55586-68-0 | |

| Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diethylamino)-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key difference between DEAHB and DEAMB and why is it significant in this study?

A1: The key structural difference between DEAHB and DEAMB is the presence of a hydroxyl (-OH) group in DEAHB where DEAMB has a methoxy (-OCH3) group. This difference is significant because the hydroxyl group in DEAHB allows for excited-state intramolecular proton transfer (ESIPT) to occur. [] The study uses DEAMB, which only exhibits intramolecular charge transfer (ICT), as a control to investigate how ESIPT influences the photophysical behavior of DEAHB. []

Q2: How does the presence of the methoxy group in DEAMB affect its photophysical properties compared to DEAHB?

A2: The research demonstrates that replacing the hydroxyl group in DEAHB with a methoxy group in DEAMB eliminates the possibility of ESIPT. [] This leads to DEAMB exhibiting only ICT, while DEAHB showcases a more complex interplay between ICT and ESIPT. The study focuses on how this difference impacts their respective fluorescence properties and excited-state behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

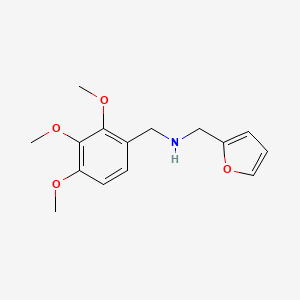

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)